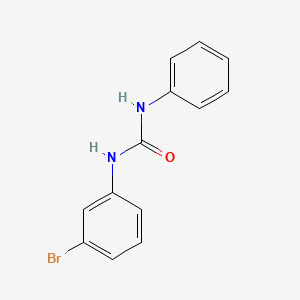

1-(3-Bromophenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrN2O |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

1-(3-bromophenyl)-3-phenylurea |

InChI |

InChI=1S/C13H11BrN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |

InChI Key |

QHVAYAGKWIZZTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1-(3-Bromophenyl)-3-phenylurea

The direct formation of the urea (B33335) linkage in this compound can be achieved through several reliable synthetic routes. These methods are foundational for obtaining the core structure of the molecule.

Classical Coupling Reactions: Isocyanate-Aniline Route

The most conventional and straightforward method for synthesizing this compound is the reaction between 3-bromoaniline (B18343) and phenyl isocyanate. This reaction exemplifies a nucleophilic addition mechanism where the amine group of 3-bromoaniline attacks the electrophilic carbonyl carbon of the isocyanate. The process is typically conducted in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature and is known for its efficiency and high yield. rsc.org One documented procedure involves stirring a mixture of m-bromoaniline and 2-methoxyphenyl isocyanate in DCM for 30 minutes, which after workup, yields the corresponding urea derivative, demonstrating the general applicability of this route. rsc.org Another approach involves reacting anilines with potassium isocyanate in water, which can produce various N-substituted ureas, including 1-(3-bromophenyl)urea, in good yields. rsc.orgrsc.org

Advanced Synthetic Strategies Utilizing Activated Intermediates

To circumvent the direct use of isocyanates, which can be hazardous, advanced synthetic strategies have been developed. These methods often rely on the in situ generation of isocyanate intermediates or the use of other activated species. One such phosgene-free method utilizes 3-substituted dioxazolones as precursors that, upon mild heating in the presence of a base, generate isocyanates that can then react with amines. tandfonline.comtandfonline.comtandfonline.com This approach is considered more environmentally friendly and practical for creating unsymmetrical diarylureas. tandfonline.comtandfonline.comtandfonline.com

Other advanced methods include:

Curtius Rearrangement : N-Acylbenzotriazoles can be used as substrates with diphenylphosphoryl azide (B81097) (DPPA) to induce a Curtius rearrangement, forming an isocyanate intermediate that subsequently reacts with an amine. This method has been successfully used to synthesize this compound with an 81% yield. thieme-connect.com

Catalytic Carbonylation : Transition metal-catalyzed reactions, such as the palladium-catalyzed carbonylation of amines with carbon monoxide, offer a direct route to ureas. tandfonline.comtandfonline.com

Hypervalent Iodine Reagents : Reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)2) can mediate the coupling of amines and amides under mild, metal-free conditions to form unsymmetrical ureas, providing a versatile alternative for late-stage functionalization. mdpi.comresearchgate.net

Synthetic Diversification and Analog Preparation from Phenylurea Backbones

The this compound scaffold is a valuable starting point for creating a diverse library of chemical analogs. The bromine atom serves as a key functional handle for introducing a wide range of substituents through various chemical transformations.

Introduction of Varied Substituents for Structural Exploration

The presence of the bromo-substituent is particularly advantageous for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the systematic exploration of structure-activity relationships by modifying the phenylurea backbone. plos.org The selective coupling at the C(sp²)-Br bond is a well-established strategy. nih.gov

Table 1: Key Cross-Coupling Reactions for Diversification

| Coupling Reaction | Reactant | Catalyst System (Typical) | Introduced Substituent |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base | Aryl or Heteroaryl |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd catalyst, ligand (e.g., phosphine-based) | Amino group |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl group |

| Heck Coupling | Alkenes | Pd catalyst, base | Alkenyl group |

| Stille Coupling | Organostannanes | Pd catalyst | Various organic groups |

| Cyanation | Cyanide source (e.g., KCN, Zn(CN)₂) | Pd catalyst | Cyano group |

These methodologies enable the synthesis of a vast array of derivatives, which is crucial for applications in drug discovery and materials science. plos.orgnih.gov

Methodologies for Arylurea Derivative Synthesis

A broad range of methods exists for the synthesis of arylurea derivatives, providing access to a wide chemical space. The classical approach involves reacting amines with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) to generate isocyanate intermediates. nih.gov These intermediates are then reacted with another amine to form the desired urea. nih.gov

Isocyanate-free methods are increasingly favored for safety and environmental reasons. Key alternative strategies include:

Carbonyldiimidazole (CDI) : This solid reagent reacts with amines to form an activated intermediate that then reacts with a second amine, avoiding the production of chlorinated byproducts. nih.gov

Reductive Carbonylation : Palladium-catalyzed reductive carbonylation of nitroarenes can yield N-arylcarbamates and N,N'-diarylureas, which are precursors for isocyanates. acs.org

Urea Method : This process uses urea, alcohol, and amines to synthesize carbamates, which then decompose to produce isocyanates, with byproducts that can be recycled. acs.org

Multicomponent Reactions : Some strategies involve the generation of isocyanate functionality in situ from other starting materials, such as the cleavage of the C2–C3 bond in an isatin (B1672199) subunit. acs.org

These diverse synthetic tools facilitate the creation of extensive libraries of arylurea derivatives for various research applications. researchgate.net

Computational Chemistry and Theoretical Characterization

Molecular Conformation and Stability Analysis

The conformational flexibility of 1-(3-Bromophenyl)-3-phenylurea is primarily centered around the urea (B33335) bridge, which connects the two phenyl rings. The relative orientation of these rings is determined by rotation around the C-N bonds, leading to various conformers with different stabilities.

Computational studies on analogous N,N'-diarylureas reveal that the molecule typically adopts non-planar geometries. researchgate.netnih.gov The phenyl rings are twisted out of the plane of the central urea unit, defined by the dihedral angles C-N-C-N. The energetic barriers to isomerization between different conformational states, such as cis and trans arrangements of the N-H bonds relative to each other, can be quite high, making these conformers potentially separable on experimental timescales. d-nb.info The presence of the bromine atom at the meta position of one phenyl ring is expected to introduce steric and electronic effects that influence these rotational barriers and the preferred dihedral angles.

Table 1: Illustrative Rotational Energy Barriers for Key Dihedral Angles in a Diarylurea Scaffold This table presents typical values for diarylurea compounds based on computational studies of related molecules. d-nb.infoacs.org

| Rotation Around Bond | Associated Dihedral Angle | Typical Rotational Barrier (kcal/mol) | Consequence |

|---|---|---|---|

| Phenyl-N | Caryl-Caryl-N-Curea | ~5-10 | Defines the twist of the phenyl rings relative to the urea plane. |

| Urea C-N | N-C-N-H | >15 | High barrier leads to stable cis/trans conformers. d-nb.info |

The conformational landscape of this compound is shaped by a delicate balance of intramolecular interactions. These include hydrogen bonds and potential π-π stacking interactions. nih.gov The N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. In many diarylurea derivatives, an intramolecular hydrogen bond can form between one of the N-H protons and the carbonyl oxygen, stabilizing a specific conformer. researchgate.net

The relative orientation of the two phenyl rings can lead to different conformers, often labeled as trans-trans, trans-cis, or cis-cis with respect to the arrangement of the N-H bonds relative to the C=O bond. researchgate.net Computational studies on similar molecules show that the trans-trans conformation is often the most stable due to minimized steric hindrance and favorable dipole alignment. researchgate.net The presence of substituents on the aryl rings can modulate the stability of these conformers through steric hindrance or by altering the electronic nature of the rings, potentially influencing intramolecular π-stacking interactions. nih.gov

Examination of Rotational Barriers and Non-Planar Geometries

Electronic Structure and Reactivity Studies

The electronic properties of a molecule are fundamental to understanding its reactivity. For this compound, methods like Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) investigations provide a detailed picture of its electronic character.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For a molecule like this compound, the HOMO is typically expected to be distributed over the more electron-rich parts of the molecule, such as the phenyl rings and the urea linkage. The LUMO is generally located over the electron-deficient regions. The specific distribution and energies are influenced by the substituents. The electron-withdrawing bromine atom would lower the energy of the orbitals on the substituted ring. FMO analysis is crucial in predicting how the molecule will interact with other chemical species. acs.org

Table 2: Representative FMO Data for a Substituted Diarylurea This table contains typical values derived from DFT calculations on analogous phenylurea compounds. researchgate.netresearchgate.net

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Indicates electron-donating capability. |

| ELUMO | -1.0 to -2.0 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Relates to chemical stability and low reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.miluni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface.

For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the carbonyl oxygen atom, highlighting it as the primary site for electrophilic attack or hydrogen bond acceptance. researchgate.netnih.gov Regions of positive potential (colored blue) would be located around the N-H protons, indicating their role as hydrogen bond donors. The phenyl rings would exhibit intermediate potential, with the bromine atom influencing the electrostatic potential of its attached ring due to its electronegativity and size. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2). chemrxiv.orgchemrxiv.org

In this compound, NBO analysis would be used to quantify key stabilizing interactions. This includes the delocalization from the nitrogen lone pairs (LP) into the antibonding π* orbital of the carbonyl group (LP(N) → π(C=O)), which confirms the partial double bond character of the C-N bonds. Furthermore, it can characterize the intramolecular hydrogen bond by showing the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H bond (LP(O) → σ(N-H)). chemrxiv.orgchemrxiv.org

Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) for a Diarylurea This table shows representative E(2) values for key intramolecular interactions in diarylurea structures, based on published NBO analyses of similar molecules. chemrxiv.orgchemrxiv.org

| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N1) | π(C=O) | ~30-50 | Resonance stabilization within the urea core. |

| LP(N2) | π(C=O) | ~30-50 | Resonance stabilization within the urea core. |

| LP(O) | σ*(N-H) | ~2-6 | Intramolecular hydrogen bond stabilization. |

Molecular Electrostatic Potential (MEP) Mapping

Vibrational Spectroscopy Theoretical Interpretations

The theoretical analysis of the vibrational spectrum of a molecule provides a powerful tool for understanding its structural and electronic properties. By employing computational methods, such as Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and modes of a molecule in its optimized geometric state. These theoretical predictions, when compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, allow for a detailed and accurate assignment of the observed spectral bands to specific atomic and group motions within the molecule. This synergy between theoretical and experimental spectroscopy is crucial for a comprehensive characterization of the compound.

For complex molecules like this compound, which possesses multiple functional groups and rotational degrees of freedom, theoretical calculations are indispensable. sciensage.info The interpretation of its vibrational spectrum relies on identifying the characteristic frequencies associated with the phenyl rings, the urea moiety (-NH-CO-NH-), and the carbon-bromine bond. Computational models can elucidate the coupling between different vibrational modes, which often complicates direct spectral interpretation.

Theoretical studies on related phenylurea compounds have demonstrated the utility of DFT methods, often with basis sets like 6-311++G(d,p), in predicting vibrational spectra. sciensage.inforesearchgate.net These calculations typically involve geometry optimization to find the most stable conformation of the molecule, followed by a frequency calculation. The results provide a set of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

Normal Coordinate Analysis (NCA) is a fundamental computational method used to provide a detailed and quantitative description of the vibrational modes of a molecule. nih.gov This analysis decomposes the complex, coupled vibrations of a molecule into a set of independent, uncoupled motions called normal modes. Each normal mode corresponds to a specific calculated vibrational frequency and can be visualized as a collective, synchronous motion of the atoms.

The process of NCA, particularly when employing a scaled quantum mechanical force field (SQMFF) methodology, allows for a more precise assignment of the experimental vibrational bands. sciensage.infonih.gov The potential energy distribution (PED) is calculated for each normal mode, which quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to that specific vibration. A high PED value for a particular internal coordinate indicates that the normal mode is primarily associated with that type of motion.

The key vibrational modes for this compound are expected in the following regions:

N-H Vibrations: The N-H stretching vibrations are typically observed in the high-frequency region, generally between 3200 and 3400 cm⁻¹. The presence of intermolecular hydrogen bonding, a common feature in ureas, can cause a red-shifting (lowering) of these stretching frequencies. nih.gov The N-H bending modes (δNH) are expected around 1500-1600 cm⁻¹, often coupled with other vibrations. researchgate.net

Carbonyl (C=O) and C-N Vibrations: The C=O stretching vibration (νC=O) of the urea group is a strong and characteristic band, typically found in the range of 1630-1680 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding. The C-N stretching vibrations (νC-N) of the urea bridge usually appear in the 1300-1450 cm⁻¹ region. researchgate.net

Phenyl Ring Vibrations: The aromatic C-H stretching vibrations (νC-H) occur above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are expected in the 1400-1600 cm⁻¹ range. The in-plane (δC-H) and out-of-plane (γC-H) C-H bending vibrations are found at lower frequencies and are characteristic of the substitution pattern of the benzene (B151609) ring. sciensage.inforesearchgate.net

C-Br Vibration: The C-Br stretching vibration is typically observed at lower wavenumbers, generally in the 500-700 cm⁻¹ region.

The following table presents a set of representative theoretical and experimental vibrational frequencies and their assignments for key modes in phenylurea derivatives, which are expected to be comparable to those for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment Description |

| ν(N-H) | 3300 - 3400 | N-H stretching |

| ν(C-H) aromatic | 3000 - 3100 | C-H stretching in phenyl rings |

| ν(C=O) | 1630 - 1680 | C=O stretching (Amide I) |

| δ(N-H) + ν(C-N) | 1530 - 1560 | N-H bending coupled with C-N stretching (Amide II) |

| ν(C=C) aromatic | 1400 - 1600 | C=C stretching in phenyl rings |

| ν(C-N) + δ(N-H) | 1230 - 1350 | C-N stretching coupled with N-H bending (Amide III) |

| δ(C-H) in-plane | 1000 - 1300 | C-H in-plane bending in phenyl rings |

| γ(C-H) out-of-plane | 700 - 900 | C-H out-of-plane bending in phenyl rings |

| ν(C-Br) | 500 - 700 | C-Br stretching |

This table is a representation based on data from related phenylurea compounds. sciensage.inforesearchgate.netnih.gov

The detailed analysis of the vibrational spectrum through NCA provides a fingerprint of the molecule, confirming its structure and offering insights into the intramolecular forces and interactions that govern its properties.

Structure Activity Relationship Sar Elucidation and Mechanistic Investigations

In Vitro Biological Activity Spectrum of Phenylurea Derivatives

Phenylurea derivatives have demonstrated a wide range of biological activities in laboratory settings. Their efficacy is largely dependent on the nature and position of substituents on the phenyl rings, which dictates their interaction with various biological targets.

The phenylurea scaffold has proven to be a versatile template for designing inhibitors of various enzyme systems critical to disease pathogenesis, particularly in cancer and inflammatory conditions.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan catabolism. nih.gov Its overexpression in the tumor microenvironment is a key mechanism of immune escape for cancer cells. nih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov

Research has identified a series of phenylurea derivatives as potent and selective IDO1 inhibitors. nih.govnih.gov A study focusing on the design and synthesis of new IDO1 inhibitors based on the phenylurea scaffold found several compounds with significant inhibitory activity. nih.gov For instance, certain derivatives exhibited half-maximal inhibitory concentration (IC₅₀) values in the low micromolar to nanomolar range. nih.govyuntsg.com The structure-activity relationship analysis revealed that a carboxyl group is crucial for the binding activity to IDO1. nih.gov Molecular docking studies suggest that the urea (B33335) moiety can form hydrogen bonds with the heme group of the enzyme. yuntsg.com Notably, these phenylurea derivatives often show high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.govnih.govmdpi.com

| Compound | IDO1 IC₅₀ (μM) | Notes | Source |

|---|---|---|---|

| i12 | 0.1 - 0.6 | Identified as a potent lead compound for further development. | nih.govnih.gov |

| i23 | 0.1 - 0.6 | Showed potent IDO1 inhibition. | nih.govnih.gov |

| i24 | 0.1 - 0.6 | Demonstrated the most potent IDO1 inhibitory activity in its series but contains a potentially toxic nitro group. | nih.govnih.gov |

| 3c | 0.07 | A novel inhibitor containing urea and 1,2,3-triazole structures. | yuntsg.com |

Beyond IDO1, the versatility of the phenylurea scaffold allows it to interact with a variety of other enzymatic targets. Different substitution patterns on the aryl rings can direct the molecule's activity towards different enzymes.

Receptor Tyrosine Kinases (RTKs): Certain diarylurea derivatives are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, two RTKs crucial for tumor angiogenesis and metastasis. nih.gov For example, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives showed potent dual inhibition with IC₅₀ values in the nanomolar range against both enzymes. nih.gov

RAF Kinases: Bisarylureas based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold have been identified as novel pan-RAF inhibitors, showing good to excellent inhibitory activities against BRAFV600E. nih.gov

IKKβ Kinase: A quinoxaline (B1680401) urea analog, specifically 1-(3-bromophenyl)-3-(2,3-diphenylquinoxalin-6-yl)urea, was identified as a modulator of IKKβ phosphorylation, a key component in the NF-κB signaling pathway implicated in pancreatic cancer. nih.gov

Cholinesterases and α-Glycosidase: Novel cyanopyridine derivatives containing a phenylurea unit have been synthesized and tested for their inhibitory properties against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-Glycosidase, showing varying levels of activity. bohrium.com

CXCR2: The compound SB225002, which is 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, acts as a potent and selective antagonist of the CXCR2 chemokine receptor, which is involved in inflammatory responses.

The ability of phenylurea derivatives to inhibit key enzymes and cellular processes translates into significant antiproliferative effects against various cancer cell lines in vitro.

Numerous studies have documented the cytotoxic effects of phenylurea derivatives across a wide spectrum of human tumor cell lines. The potency of these compounds, often measured by their IC₅₀ values, varies depending on the specific chemical structure and the cancer cell type.

For example, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives demonstrated significant antiproliferative effects against A549 (lung), HCT-116 (colorectal), and PC-3 (prostate) cancer cell lines. mdpi.com Another study on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs found that a compound bearing a bromoacetyl group (16j) was potent against eight different human tumor cell lines, including leukemia, lymphoma, breast, and pancreatic cancers, with IC₅₀ values ranging from 0.38 to 4.07 μM. nih.gov The antiproliferative activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has also been evaluated against 58 cancer cell lines, with some compounds showing significant growth inhibition against CNS, renal, and ovarian cancer cell lines. mdpi.com

| Compound Type/Name | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Compound 16j (N-3-bromoacylaminophenyl-N'-aryl urea) | CEM | Leukemia | 0.38 - 4.07 | nih.gov |

| Compound 16j (N-3-bromoacylaminophenyl-N'-aryl urea) | MCF-7 | Breast Cancer | 0.38 - 4.07 | nih.gov |

| Compound 16j (N-3-bromoacylaminophenyl-N'-aryl urea) | DU-145 | Prostate Cancer | 0.38 - 4.07 | nih.gov |

| Compound 7i (1-aryl-3-{4-{[...]}thio}phenyl}urea) | A549 | Lung Cancer | 1.53 | mdpi.com |

| Compound 7i (1-aryl-3-{4-{[...]}thio}phenyl}urea) | HCT-116 | Colorectal Cancer | 1.11 | mdpi.com |

| Compound 2n (1,3-diphenylurea appended aryl pyridine) | MCF-7 | Breast Cancer | 0.76 - 21.5 (range for series) | nih.gov |

| Compound 2n (1,3-diphenylurea appended aryl pyridine) | PC-3 | Prostate Cancer | 1.85 - 3.42 (range for series) | nih.gov |

| Compound 47 (1-(3-bromophenyl)-3-(...quinoxalin-6-yl)urea) | MIA PaCa-2 | Pancreatic Cancer | 1.8 | nih.gov |

| Compound 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) | SNB-75 | CNS Cancer | <10 (41.25% PGI) | mdpi.com |

A primary mechanism by which many phenylurea derivatives exert their antiproliferative effects is through the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. derpharmachemica.comresearchgate.net

These compounds often act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. researchgate.net This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules. derpharmachemica.com The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis (programmed cell death). researchgate.net For instance, 1-aryl-3-(2-chloroethyl)ureas (CEUs) are known to covalently bind to cysteine residues near the colchicine-binding site, leading to microtubule depolymerization and cytotoxicity. Molecular docking studies have been used to confirm the interaction between various phenylurea derivatives and the tubulin protein, helping to refine the design of new compounds with enhanced antitumor activity. mdpi.comderpharmachemica.comresearchgate.net

Furthermore, some phenylurea derivatives can induce apoptosis and cause cell cycle arrest through other mechanisms, such as inhibiting RTKs like VEGFR-2, which can arrest the cell cycle at the G2/M phase and induce apoptosis through the modulation of proteins like p53, Bax, and caspases. nih.gov

In Vitro Evaluation against Malignant Cell Lines

Antimicrobial and Antifungal Potentials

The urea scaffold is a well-established pharmacophore in the development of antimicrobial agents. Structure-activity relationship (SAR) studies consistently demonstrate that the introduction of halogen atoms to the phenyl rings can significantly enhance the antimicrobial and antifungal properties of phenylurea derivatives.

Research indicates that halogenation of the aniline (B41778) fragment of phenylureas leads to increased activity. frontiersin.org Specifically, brominated phenylureas have shown notable efficacy. For instance, a study on phenylurea-pyridinium derivatives identified a compound with a bromine moiety at the ortho position of the benzyl (B1604629) ring as having the strongest inhibitory activity against urease, a key enzyme in some pathogenic bacteria, and also demonstrating good antibacterial and antifungal effects. google.com Another related compound, 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea, was identified as a potent inhibitor of E. coli FabH, an essential enzyme in bacterial fatty acid biosynthesis. researchgate.net

The antimicrobial potential of halogenated flavonoids has also been noted, with brominated chalcones and flavones showing significant activity against various bacterial and fungal strains, including Aspergillus flavus and Staphylococcus aureus. mdpi.com This suggests that the bromo-substitution is a key feature for enhancing antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating greater potency.

Table 1: Representative Antimicrobial/Antifungal Activity of Brominated and other Phenylurea Derivatives

| Compound/Class | Target Organism/Enzyme | Activity Measurement | Result | Source(s) |

| Phenylurea-pyridinium derivative (with ortho-bromo moiety) | Urease | IC₅₀ | 4.08 µM | google.com |

| Phenylurea-pyridinium derivative (with ortho-bromo moiety) | S. aureus | MIC | 128 µg/mL | google.com |

| Phenylurea-pyridinium derivative (with ortho-bromo moiety) | C. neoformans | MIC | 8 µg/mL | google.com |

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea | E. coli FabH | Inhibition | Potent Inhibitor | researchgate.net |

| Phenylurea with chlorine and trifluoromethyl groups | P. aeruginosa | Growth Delay Zone | 25 mm | frontiersin.org |

| Brominated Chalcone | A. flavus | MIC | 7.81 - 31.25 µg/mL | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Insecticidal Efficacy and Target Specificity

The class of phenylurea compounds is most famously associated with insecticidal activity through the sub-class of N-benzoyl-N′-phenylureas (BPUs). wikipedia.orgresearchgate.net These compounds act as potent insect growth regulators by inhibiting the enzyme chitin (B13524) synthase, which is crucial for the formation of the insect exoskeleton. wikipedia.orgnih.gov This disruption of the molting process is lethal to insect larvae. wikipedia.org Prominent examples of BPU insecticides include diflubenzuron, triflumuron, and lufenuron. google.comwikipedia.org

However, the defining structural feature for this mode of action is the N-benzoyl group. There is limited evidence to suggest that simple N,N'-diarylureas, such as 1-(3-Bromophenyl)-3-phenylurea, which lack the benzoyl moiety, possess the same potent insecticidal activity or target chitin synthase. mdpi.comresearchgate.net The Insecticide Resistance Action Committee (IRAC) specifically classifies BPUs under Group 15, which are inhibitors of chitin biosynthesis, Type 0. usask.ca This classification does not extend to non-benzoyl phenylureas. While some diarylureas have been investigated for broad biological activities, their primary application in pest management is linked to the BPU structure. researchgate.netgoogle.com One study on N,N'-diphenylurea noted its effects on cytokinin activity in plants, rather than insecticidal properties. nih.gov

Cannabinoid Receptor (CB1) Ligand Activity

Diarylurea derivatives have emerged as a significant class of allosteric modulators for the cannabinoid type 1 (CB1) receptor. nih.gov The CB1 receptor is a key component of the endocannabinoid system and a therapeutic target for various neurological and metabolic disorders. The structure-activity relationships for CB1 receptor antagonists and modulators often highlight the importance of halogen substituents on the phenyl rings.

Table 2: Research Findings on Halogenated Diarylureas as CB1 Ligands

| Compound Class | Key SAR Finding | Receptor Interaction | Source(s) |

| Diarylpyrazole Antagonists | para-substituents (Cl, Br, I) on the phenyl ring are favorable for affinity. | CB1 Antagonism | mdpi.comkuleuven.be |

| Diarylurea Allosteric Modulators (PSNCBAM-1 analogs) | Electron-deficient aromatic groups at the phenyl position are important for activity. | Negative Allosteric Modulation | nih.gov |

| Diarylurea Allosteric Modulators | Replacement of a phenyl ring with thiophene (B33073) can lead to improved potency. | CB1 Allosteric Modulation | researcher.life |

| Anandamide Analogues | Substitution of hydroxyl with electronegative groups (F, Cl) significantly increases receptor affinity. | CB1 Agonism | nih.gov |

This table is interactive. Click on the headers to sort the data.

Other Reported Biological Activities of Urea Derivatives (e.g., Antihyperglycemic Activity, Tyrosinase Inhibition)

Beyond the aforementioned activities, the versatile urea scaffold has been explored for other therapeutic applications.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics (skin whitening) and treating hyperpigmentation disorders. Several studies have shown that urea and thiourea (B124793) derivatives can act as tyrosinase inhibitors. The presence of a halogen, such as bromine, can contribute to this activity. For example, a study on coumarin-resveratrol hybrids found that a compound featuring a bromo substituent was an effective tyrosinase inhibitor. frontiersin.org Another investigation into 2-cyanopyrrole derivatives reported that a compound with a 3-bromine group (A5) showed inhibitory activity with an IC₅₀ value of 16.52 µM. frontiersin.org

Antihyperglycemic Activity: Urea derivatives have also been investigated for their potential to manage diabetes. Thiazolidinones, which can incorporate a phenylurea structure, are known to act as antidiabetic agents by enhancing insulin (B600854) sensitivity. bioline.org.br Furthermore, studies on bromophenols have demonstrated inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two important targets in diabetes therapy. dntb.gov.ua This suggests that the bromophenyl moiety within the this compound structure could potentially contribute to antihyperglycemic effects. Some indole (B1671886) derivatives containing a bromophenyl thiazole (B1198619) moiety have also shown inhibitory activity on α-glucosidase. sci-hub.se

Computational Approaches to SAR

Computational chemistry provides powerful tools to rationalize structure-activity relationships and predict the biological potential of novel compounds, thereby guiding synthetic efforts.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score.

For urea derivatives, docking studies have been instrumental in understanding their mechanism of action. In the context of antimicrobial activity, docking simulations have been used to model the interaction of urea compounds with essential bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH). researchgate.netmdpi.com These studies often reveal key hydrogen bonds formed by the urea's N-H groups and hydrophobic interactions involving the phenyl rings, which stabilize the ligand-receptor complex. For example, docking studies of potent antibacterial urea derivatives into the E. coli FabH active site have helped to explain their inhibitory activity. researchgate.net

Similarly, in the study of CB1 receptor modulators, docking simulations have been used to predict how diarylurea compounds fit into the allosteric binding pocket of the receptor. mdpi.commdpi.comnih.gov These in silico models can explain why certain substitutions enhance binding affinity and have been used to design hybrid molecules with improved properties. researchgate.net The binding energies calculated from these simulations provide a rational basis for the observed biological activities.

Table 3: Examples of Molecular Docking Applications for Urea Derivatives

| Compound Class | Target Protein | Docking Software/Method | Key Finding | Source(s) |

| Antibacterial Urea Derivatives | E. coli FabH | Docking Simulation | Identified potent inhibitors and their binding mode. | researchgate.net |

| 4-Anilinoquinazoline Derivatives | DNA Gyrase | Molecular Docking Simulation | Good correlation between low binding energy and antibacterial activity. | mdpi.com |

| Diarylurea Derivatives | Cannabinoid Receptor 2 (CB2) | Molecular Docking | Identified key interactions for inhibitory effect. | nih.gov |

| Triterpenes | Cannabinoid Receptor 1 (CB1) | Molecular Docking & Dynamics | Showed stable non-bonding interactions near the active site. | mdpi.com |

| Cyanopyridine Phenylureas | AChE, BChE, α-Gly | Molecular Docking | Predicted binding affinities against metabolic enzymes. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., physicochemical, electronic, topological properties), QSAR models can be developed to predict the activity of new, unsynthesized compounds.

In the field of insecticide research, QSAR has been used to analyze the substituent effects on the chitin-synthesis inhibition of benzoylphenylureas, showing that hydrophobic and electronic parameters are key to their activity. researcher.life For other targets, such as B-RAF kinase inhibitors, QSAR models have been built for diaryl urea derivatives, indicating that properties like molecular size, aromaticity, and polarizability affect their inhibitory action. ufn.edu.br These predictive models are invaluable tools in modern drug discovery, allowing for the rational design and prioritization of candidate molecules before undertaking costly and time-consuming synthesis and testing.

Influence of Halogen Substituents on Biological Profile

The nature and position of halogen substituents on the phenyl rings of phenylurea scaffolds are critical determinants of their biological activity. The presence of a bromine atom, as seen in this compound, significantly influences the compound's physicochemical properties and, consequently, its interaction with biological targets.

The position of the halogen substituent is a key factor in the structure-activity relationship (SAR) of these compounds. Studies on various phenylurea derivatives have shown that the substitution pattern on the aniline moiety can dictate the potency and selectivity of the molecule. For instance, in a series of 4-anilino-quinazoline derivatives, meta-bromoaniline derivatives demonstrated higher antiproliferative activity compared to their para-substituted counterparts. This suggests that the placement of the bromine atom at the meta position in this compound could be advantageous for certain biological activities.

The type of halogen also plays a crucial role. In some series of compounds, bromine has been identified as a key substituent for enhancing biological effects. For example, in the study of 1-benzhydryl-3-phenylurea derivatives as CB1 cannabinoid receptor inverse agonists, the importance of halogen substituents, particularly bromine, was highlighted.

The electronic effects of the bromine atom, including its electron-withdrawing inductive effect and its resonance effects, can alter the electron density of the phenyl ring and the urea moiety. This can influence the compound's ability to participate in crucial interactions with biological macromolecules.

Below is an interactive data table summarizing the influence of substituent position on the biological activity of brominated aryl urea derivatives from various studies.

| Scaffold | Substituent Position | Observed Activity Trend | Reference |

| 4-Anilino-quinazoline | meta-Bromo | Higher antiproliferative activity | |

| (E)-Styryl bromophenyl urea | para-Bromo | Increased inhibition of cell proliferation | nih.gov |

| Aryl-substituted thiazole | para-Bromo | Generally better overall activity | nih.gov |

Mechanistic Hypotheses of Action

While the specific biological pathways modulated by this compound are not extensively detailed in the literature, the broader class of phenylurea derivatives has been implicated in the modulation of several key cellular signaling pathways. Many aromatic urea derivatives are known to exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. herts.ac.uk

Urea-based compounds, such as the well-known anticancer agent sorafenib, function as multi-kinase inhibitors. The urea moiety in these molecules is often key to their binding to the kinase domain. nih.gov It is hypothesized that this compound may act through similar mechanisms, potentially inhibiting receptor tyrosine kinases (RTKs), RAF kinases, or other protein kinases involved in tumorigenesis. herts.ac.uk The inhibition of these pathways can disrupt downstream signaling cascades, leading to the arrest of the cell cycle and the induction of apoptosis (programmed cell death). researchgate.net

Furthermore, some phenylurea derivatives have been found to modulate pathways related to inflammation. For example, certain derivatives have been investigated as antagonists for chemokine receptors like CXCR2, which play a role in inflammatory responses. iiste.org Given the interplay between inflammation and various disease states, this represents another potential avenue of biological modulation for this compound.

The biological activity of this compound is intrinsically linked to the specific molecular moieties within its structure: the urea linkage, the unsubstituted phenyl ring, and the 3-bromophenyl ring.

The urea moiety (-NH-CO-NH-) is a critical functional group for target engagement. It is a potent hydrogen bond donor and acceptor, capable of forming multiple stable hydrogen bonds with amino acid residues in the binding sites of proteins, such as kinases and receptors. nih.gov This hydrogen-bonding capability is often a key feature that anchors the molecule to its biological target, contributing significantly to its binding affinity and specificity. researchgate.net The planarity of the urea group can also facilitate favorable stacking interactions within a protein's binding pocket.

Together, these molecular fragments create a specific three-dimensional structure and electronic profile that allows this compound to interact with and modulate the function of its biological targets.

Advanced Applications and Future Research Directions

Design Principles for Next-Generation 1-(3-Bromophenyl)-3-phenylurea Analogs

The design of next-generation analogs of this compound is guided by established principles of medicinal chemistry and materials science. These principles aim to optimize the compound's properties by systematically modifying its chemical structure.

A primary strategy involves bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties. This can lead to enhanced activity, reduced side effects, or improved pharmacokinetic profiles. For instance, the bromine atom could be replaced with other halogens like chlorine or fluorine, or with different electron-withdrawing or electron-donating groups to modulate the electronic properties of the phenyl ring. slideshare.net

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features influence the compound's biological activity. nih.gov By synthesizing and testing a series of analogs with systematic variations, researchers can identify key pharmacophoric elements. For example, the position of the bromine atom on the phenyl ring can be altered to explore different binding interactions with a biological target. The urea (B33335) linkage itself is a key hydrogen bond donor and acceptor, and its modification can significantly impact binding affinity. stereoelectronics.org

Rigidification of the molecular structure is another design principle. Introducing cyclic structures or double bonds can reduce the conformational flexibility of the molecule, potentially leading to a more favorable binding entropy and increased potency. This can be achieved by incorporating the phenylurea moiety into a larger, more constrained ring system. slideshare.net

The "Rule of Five," a set of guidelines for predicting the oral bioavailability of a drug candidate, also informs analog design. frontiersin.org Modifications are often made to ensure the resulting analogs have appropriate molecular weight, lipophilicity (logP), and numbers of hydrogen bond donors and acceptors. frontiersin.org

Integration of Advanced Computational and Experimental Methodologies

The development of novel this compound analogs is significantly accelerated by the integration of computational and experimental techniques.

Computational methods play a vital role in the initial stages of design and screening. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into potential binding modes and affinities. researchgate.net For phenylurea derivatives, docking studies can help understand how the urea group and substituted rings interact with the amino acid residues of a binding site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. hypiend.eu These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design: Advanced algorithms can design novel molecules from scratch based on the three-dimensional structure of the target binding site. nih.gov This approach can lead to the discovery of entirely new scaffolds that incorporate the key features of this compound.

ONIOM Method: This hybrid computational method combines high-level quantum mechanics calculations for a specific region of interest (like the drug molecule) with lower-level molecular mechanics for the surrounding environment (like a protein or cyclodextrin). researchgate.net This allows for a more accurate and computationally efficient analysis of complex interactions. researchgate.net

Experimental methodologies are essential for synthesizing and validating the designed compounds.

Synthesis: The synthesis of this compound and its analogs typically involves the reaction of a substituted phenyl isocyanate with a corresponding aniline (B41778). rsc.orgnih.gov Microwave-assisted synthesis has been shown to accelerate these reactions. rsc.org

Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography are used to confirm the chemical structure and stereochemistry of the synthesized compounds. rsc.orgnih.govthieme-connect.com

Biological Evaluation: In vitro assays are used to determine the biological activity of the analogs. For example, enzyme inhibition assays can measure the potency of a compound against a specific kinase, while cell-based assays can assess its effect on cellular processes like proliferation or apoptosis. nih.govnih.gov

Potential in Specialty Chemical Development and Materials Science Applications

The unique structure of this compound makes it a valuable building block for the development of specialty chemicals and advanced materials. rsc.org

In specialty chemical development , this compound can serve as an intermediate in the synthesis of more complex molecules with specific functionalities. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new chemical groups, leading to a diverse range of derivatives. vulcanchem.com

In materials science , the phenylurea moiety is known to form strong hydrogen bonds, which can lead to the formation of well-ordered supramolecular structures. This property can be exploited in the design of:

Organic Monomers for Copolymers: this compound can be used as a monomer in the synthesis of copolymers of fluorescence, which have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com

Crystal Engineering: The ability to form predictable hydrogen bonding networks makes phenylurea derivatives interesting candidates for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Unexplored Biological Targets and Therapeutic Avenues

While diarylureas are known to target a range of biological molecules, there remain numerous unexplored targets and therapeutic avenues for this compound and its derivatives. researchgate.net

Many existing diarylurea-based drugs are kinase inhibitors , and it is likely that analogs of this compound could be designed to selectively inhibit kinases that have not yet been targeted by this class of compounds. researchgate.net For example, modifying the substitution pattern on the phenyl rings could lead to inhibitors of kinases involved in inflammatory diseases or neurodegenerative disorders. nih.gov

Beyond kinases, other potential biological targets include:

G-protein-coupled receptors (GPCRs): These are a large family of cell surface receptors involved in a wide range of physiological processes. Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, represent a promising area for drug discovery. nih.gov The diarylurea scaffold could be adapted to create novel allosteric modulators for various GPCRs.

Enzyme Inhibition: The compound and its derivatives could be investigated as inhibitors of other enzyme classes beyond kinases, such as proteases or phosphatases, which are implicated in numerous diseases. lookchem.com

Ion Channels: These membrane proteins are crucial for cellular signaling and are important drug targets. The structural features of this compound could be optimized to interact with specific ion channels.

The exploration of these new targets could open up therapeutic possibilities for a wide range of conditions, including cancer, inflammatory diseases, and neurological disorders. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Bromophenyl)-3-phenylurea, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Curtius rearrangement using diphenyl phosphoryl azide (DPPA) as a nitrene source. A reported protocol achieved an 81% yield by reacting N-acylbenzotriazole intermediates under mild conditions (20% EtOAc/hexane, room temperature). Key steps include monitoring reaction progress via TLC (Rf = 0.3) and recrystallization from glyme to obtain white crystals (mp 172–173°C). Optimizing stoichiometry, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) can enhance yields .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Peaks at δ 8.84 (s, NH) and 152.3 ppm (C=O) confirm urea linkage. Aromatic protons appear between δ 6.95–7.86, with bromine-induced deshielding at C3 .

- Mass Spectrometry (MS) : High-resolution MS (M+ 291.148) validates molecular formula (C13H11BrN2O).

- Melting Point : Consistency with literature (172–173°C) indicates purity .

Q. How does the bromine substituent at the 3-position influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the phenyl ring, affecting solubility (lower in polar solvents) and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with non-brominated analogs (e.g., 3-phenylurea) reveal differences in melting points and hydrogen-bonding capacity due to steric and electronic effects .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding interactions of this compound with kinase targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can model interactions with kinases (e.g., EphA2 or HDACs). Focus on the urea moiety’s hydrogen-bonding with catalytic lysine residues and bromophenyl’s hydrophobic contacts. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer : Use SHELXT for structure solution and SHELXL for refinement. Screen solvents (e.g., glyme, DMSO) via vapor diffusion. High-resolution data (>1.0 Å) is critical for resolving bromine’s heavy-atom effects. Twinning analysis may be required due to potential crystal packing anomalies .

Q. What experimental approaches resolve contradictions in reported enzyme inhibition data for phenylurea derivatives?

- Methodological Answer :

- Kinase Profiling : Use kinase activity assays (e.g., ADP-Glo™) across a panel of kinases to identify specific targets.

- Structural Analysis : Compare X-ray structures of inhibitor-enzyme complexes to confirm binding modes.

- Statistical Validation : Apply ANOVA to reconcile discrepancies in IC50 values caused by assay conditions (e.g., ATP concentration variations) .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s cytotoxicity profile?

- Methodological Answer : Synthesize analogs (e.g., 3-chloro or 3-fluoro derivatives) and evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HCT116, MCF7). Correlate substituent electronegativity with apoptosis induction using flow cytometry (Annexin V/PI staining). SAR studies highlight bromine’s role in enhancing membrane permeability .

Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- HPLC-MS Stability Assays : Incubate compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours.

- Metabolite Identification : Use liver microsomes and LC-QTOF-MS to detect phase I/II metabolites.

- Pharmacokinetic Modeling : Fit data to compartmental models to estimate half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.